molecular formula C20H25NO4 B4049387 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine

Cat. No.: B4049387
M. Wt: 343.4 g/mol
InChI Key: RRBLYTWGYTTXQX-UHFFFAOYSA-N
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Description

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17835828 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • Vinylphosphonium Salt Mediated Reactions : A study by Yavari et al. (2006) explores the addition of catechol to methyl propiolate or ethyl phenylpropiolate in the presence of Ph3P, leading to the production of methyl 2-(1,3-benzodioxol-2-yl)acetate among other compounds. This research opens pathways for the synthesis of complex molecules involving (2,3-dihydro-1,4-benzodioxin-6-ylmethyl) structures and demonstrates the versatility of vinylphosphonium salts in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

  • Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate : Xiao and Bing (2006) conducted a study on the synthesis of Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate via a racemic synthetic route. This research contributes to the understanding of synthetic pathways involving ethoxyphenoxyethyl structures and showcases the potential for creating enantiomerically pure compounds for further research and development (Cai Xiao & Xie Bing, 2006).

Photopolymerization and Material Science

  • Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked directly to the aminoxyl function, proposed as a photoiniferter. This compound demonstrates significant potential in nitroxide-mediated photopolymerization (NMP2), hinting at applications in creating advanced materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Organic Chemistry and Reaction Mechanisms

  • Reactions with Methylamine : Shcherbakov, Burgart, and Saloutin (2005) investigated the reactions of 2-ethoxycarbonyl-5,6,7,8-tetrafluorochromones with methylamine, showcasing diverse outcomes based on solvent nature and the amount of amine used. This study provides insights into the reactivity of compounds with structural similarities to (2,3-dihydro-1,4-benzodioxin-6-ylmethyl) derivatives, emphasizing the complexity and versatility of organic reactions (Shcherbakov, Burgart, & Saloutin, 2005).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(2-ethoxyphenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-22-17-6-4-5-7-18(17)23-11-10-21(2)15-16-8-9-19-20(14-16)25-13-12-24-19/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLYTWGYTTXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(C)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine
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(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine

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